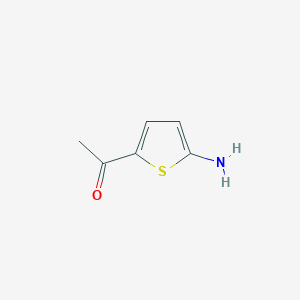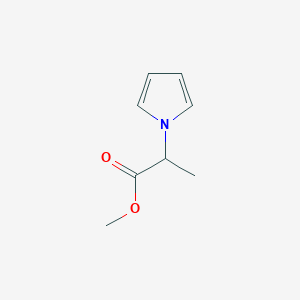
Methyl 2-(1H-pyrrol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-pyrrol-1-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of methyl 2-(1H-pyrrol-1-yl)propanoate is not well understood. However, studies have suggested that this compound may act as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes such as muscle contraction and cognitive function.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(1H-pyrrol-1-yl)propanoate has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have potential applications in the treatment of Alzheimer's disease, as it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it may act as a photosensitizer in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2-(1H-pyrrol-1-yl)propanoate in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are various future directions for research on methyl 2-(1H-pyrrol-1-yl)propanoate. One future direction is to further investigate its potential applications in the treatment of Alzheimer's disease and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields such as catalysis and sensing.
Métodos De Síntesis
Methyl 2-(1H-pyrrol-1-yl)propanoate can be synthesized through the reaction of 2-bromoacetophenone and pyrrole in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate and the subsequent elimination of hydrogen bromide. The product obtained is then purified through column chromatography to obtain pure methyl 2-(1H-pyrrol-1-yl)propanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(1H-pyrrol-1-yl)propanoate has a wide range of potential applications in scientific research. This compound has been used as a building block in the synthesis of various organic compounds such as pyrrole-based macrocycles, porphyrins, and phthalocyanines. These compounds have applications in various fields such as catalysis, sensing, and photodynamic therapy.
Propiedades
Número CAS |
130016-69-2 |
|---|---|
Nombre del producto |
Methyl 2-(1H-pyrrol-1-yl)propanoate |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
methyl 2-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3 |
Clave InChI |
VNTMTYITVOQQIR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=CC=C1 |
SMILES canónico |
CC(C(=O)OC)N1C=CC=C1 |
Sinónimos |
1H-Pyrrole-1-aceticacid,alpha-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



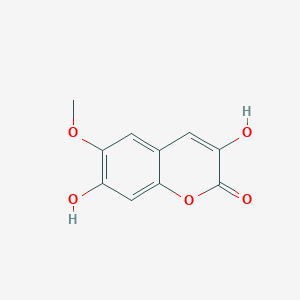
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
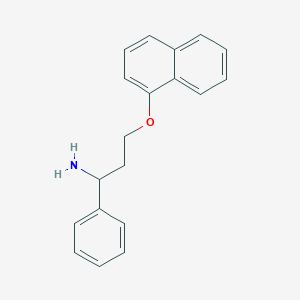
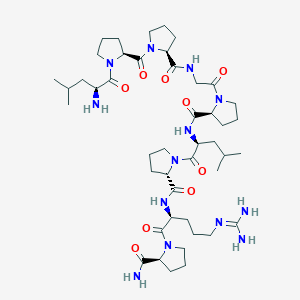


![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
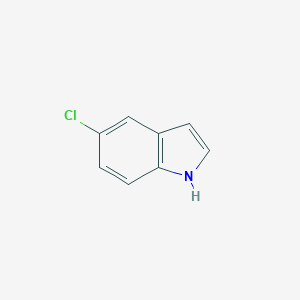
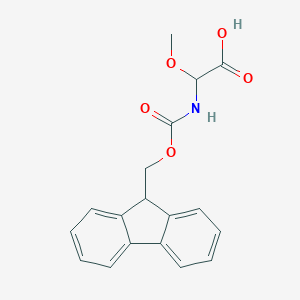
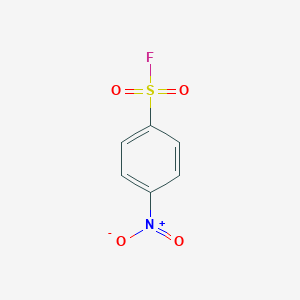
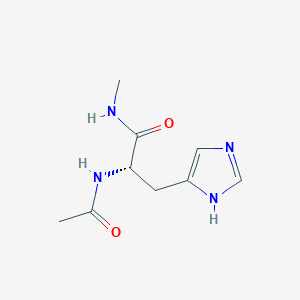
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)
